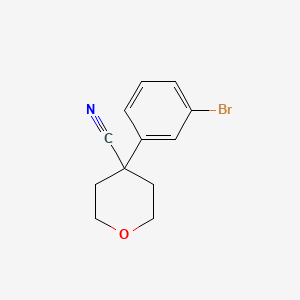

4-(3-Bromophenyl)oxane-4-carbonitrile

Description

Contextualization within Oxane-Containing Scaffolds and Nitrile Chemistry

The chemical architecture of 4-(3-Bromophenyl)oxane-4-carbonitrile is notable for its incorporation of an oxane (tetrahydropyran) ring. Saturated heterocyclic scaffolds like oxane are increasingly sought after in medicinal chemistry to move beyond the flat, two-dimensional structures often associated with traditional aromatic compounds. rsc.org These three-dimensional frameworks can lead to improved physicochemical properties, such as enhanced solubility and better metabolic stability. The oxane ring, a six-membered cyclic ether, is a particularly stable and common motif found in numerous natural products. mdpi.com Its presence can influence a molecule's conformation and its ability to interact with biological targets. The incorporation of such sp³-rich scaffolds is a key strategy in modern drug discovery to access novel chemical space and develop candidates with more favorable drug-like properties. researchgate.net

Complementing the oxane scaffold is the nitrile (cyano) group, a versatile and valuable functional group in organic synthesis and medicinal chemistry. numberanalytics.comrsc.org More than 60 small-molecule drugs approved by the FDA contain a nitrile moiety. rsc.orgnih.gov The nitrile group is a strong dipole and can act as a hydrogen bond acceptor, allowing it to mimic other functional groups like carbonyls and improve binding affinity to protein targets. nih.govresearchgate.net Furthermore, it can enhance a compound's pharmacokinetic profile, including its metabolic stability and bioavailability. nih.govresearchgate.net In synthetic chemistry, the nitrile group is a valuable precursor that can be transformed into a variety of other functional groups, including amines and carboxylic acids, making it a key building block for more complex molecules. numberanalytics.com

Significance of Bromophenyl Moiety in Synthetic Transformations

The 3-bromophenyl component of the molecule is of great significance for synthetic transformations, primarily due to the presence of the carbon-bromine bond on the aromatic ring. Aryl bromides are versatile and widely used electrophiles in transition-metal-catalyzed cross-coupling reactions. nih.gov This class of reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, provides a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The bromine atom on the phenyl ring serves as a reactive "handle" that can be selectively targeted in various palladium-catalyzed reactions. These include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond, enabling the connection of two different aryl groups. mdpi.comnih.gov

Heck Reaction: Coupling with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create an aryl-alkyne bond. researchgate.net

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

The ability to selectively functionalize the C(sp²)-Br bond allows chemists to use this compound as a foundational scaffold, introducing a wide range of substituents and building molecular complexity in a controlled and predictable manner. nih.gov The reactivity of the aryl bromide makes it a cornerstone for library synthesis and the exploration of structure-activity relationships in drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJZXXLNCGFDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466612 | |

| Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245439-36-5 | |

| Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Retrosynthetic Analysis of 4 3 Bromophenyl Oxane 4 Carbonitrile

Disconnection Approaches for the Oxane Ring System

The oxane, or tetrahydropyran (B127337), ring is a common heterocyclic motif. The most logical disconnections for such ether linkages involve breaking the carbon-oxygen bonds. amazonaws.com Applying this strategy to the target molecule suggests pathways that form the ring in a late-stage cyclization step.

One primary disconnection approach involves breaking one of the C-O bonds within the ring. This leads to a linear precursor, typically a halo-alcohol or a diol, which can be cyclized under appropriate conditions. For instance, disconnecting the C2-O bond suggests a 5-halopentanol derivative as a precursor. Intramolecular Williamson ether synthesis would then form the oxane ring. A two-bond disconnection approach, breaking both C-O bonds simultaneously, points towards a 1,5-dihalide and a suitable oxygen source, although this is a less common intramolecular strategy.

A more strategic approach considers the other functional groups. Since the quaternary center at C4 is synthetically challenging, it is often advantageous to build the ring system first and then install the aryl and nitrile groups. However, a retrosynthetic approach that forms the ring around the pre-functionalized C4 atom is also viable. This could involve the cyclization of a precursor already containing the 3-bromophenyl and nitrile moieties.

Table 1: Disconnection Strategies for the Oxane Ring

| Disconnection Type | Bond(s) Disconnected | Precursor Structure | Forward Reaction |

|---|---|---|---|

| One-Bond C-O Disconnection | C2-O or C6-O | 5-Halo-1-alkoxy derivative | Intramolecular Williamson Ether Synthesis |

| Two-Bond C-O Disconnection | C2-O and C6-O | 1,5-Dihalopentane derivative | Cyclization with an oxygen nucleophile |

| Prins-type Disconnection | C2-C3 and C6-O | Homoallylic alcohol and an aldehyde | Prins Cyclization |

Disconnection Approaches for the Quaternary Carbon Center at C4

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis due to steric hindrance. pnas.org The C4 position of 4-(3-Bromophenyl)oxane-4-carbonitrile is a quaternary center bonded to two ring carbons, a phenyl group, and a nitrile group.

A primary disconnection strategy targets the bonds connected to this C4 center. Disconnecting the C4-Aryl bond is a common approach. This simplifies the precursor to a 4-substituted oxane. This disconnection suggests a nucleophilic 3-bromophenyl synthon (such as a Grignard or organolithium reagent) and an electrophilic C4 center on the oxane ring. A practical synthetic equivalent for the electrophilic synthon would be oxan-4-one.

Alternatively, disconnecting the C4-CN bond suggests a precursor with a suitable leaving group at the C4 position, which can then undergo nucleophilic substitution with a cyanide source. This approach requires the prior construction of the C4-Aryl bond.

A more convergent strategy involves disconnecting two bonds around the C4 center simultaneously. For example, a Michael addition-type disconnection can be envisioned. This would lead back to an α,β-unsaturated nitrile and a suitable nucleophile, although constructing the oxane ring in this manner would be complex. Methodologies for forming quaternary centers via hydroalkylation of olefins or catalytic asymmetric ring-closing metathesis also provide templates for potential disconnections. duke.edunih.gov

Table 2: Disconnection Strategies for the C4 Quaternary Center

| Disconnection | Synthon 1 (Electrophile) | Synthon 2 (Nucleophile) | Corresponding Forward Reaction |

|---|---|---|---|

| C4-Aryl Bond | Oxan-4-one | 3-Bromophenyl Grignard Reagent | Grignard Addition followed by Cyanation |

| C4-Nitrile Bond | 4-(3-Bromophenyl)oxan-4-ol derivative | Cyanide ion (e.g., from NaCN) | Nucleophilic Substitution (e.g., SN1) |

| C3-C4 Bond | Oxane ring opened precursor | Arylacetonitrile anion | Intramolecular Alkylation |

Strategic Incorporation of the 3-Bromophenyl and Nitrile Functional Groups

The timing of the introduction of the 3-bromophenyl and nitrile groups is a critical strategic decision. These groups can be introduced early in the synthesis onto an acyclic precursor, or later onto a pre-formed oxane ring.

3-Bromophenyl Group: The disconnection of the C4-Aryl bond is a highly logical step. This suggests the use of organometallic chemistry for its introduction. The most common methods would involve:

Grignard Reaction: Reacting 3-bromomagnesiophenyl bromide with oxan-4-one. This forms a tertiary alcohol, which must then be converted to the nitrile.

Suzuki-Miyaura Coupling: While less direct for a quaternary center, a precursor could be designed to take advantage of this powerful C-C bond-forming reaction, potentially using 3-bromophenylboronic acid. innospk.com

Nitrile Group: The nitrile functional group can be viewed as a "disguised" carboxylic acid. ebsco.com Its introduction is typically achieved through nucleophilic substitution or addition reactions.

From a Ketone: A common route starts with oxan-4-one. Addition of the 3-bromophenyl Grignard reagent yields 4-(3-bromophenyl)oxan-4-ol. This tertiary alcohol can then be converted into the target nitrile. This can be achieved by treatment with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) under Lewis acid catalysis or by converting the alcohol to a good leaving group followed by substitution with sodium or potassium cyanide.

From an Alkyl Halide: If a precursor such as 4-bromo-4-(3-bromophenyl)oxane could be synthesized, a simple nucleophilic substitution with a cyanide salt would yield the final product. wikipedia.org This is a classic Kolbe nitrile synthesis approach. wikipedia.org

Reductive Cyanation: Some modern methods allow for the reductive cyanation of tertiary alkyl bromides, which could be a potential route if the corresponding precursor is accessible. organic-chemistry.org

A convergent strategy might involve the reaction of 2-(3-bromophenyl)acetonitrile with a 1,3-dihalopropane derivative in the presence of a strong base to form the quaternary center and the ring system in a tandem fashion.

Table 3: Synthons and Synthetic Equivalents

| Target Moiety | Disconnection | Synthon | Synthetic Equivalent |

|---|---|---|---|

| Oxane Ring | C-O bonds | Acyclic 1,5-difunctionalized pentane | 1,5-Dihalopentane or Pentane-1,5-diol |

| Quaternary Center | C4-Aryl and C4-CN | Oxan-4-one cation | Oxan-4-one |

| 3-Bromophenyl Group | C4-Aryl | " (3-BrC₆H₄)⁻ " | 3-Bromophenylmagnesium bromide |

| Nitrile Group | C4-CN | " ⁻CN " | Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN) |

Chemical Reactivity and Mechanistic Studies of 4 3 Bromophenyl Oxane 4 Carbonitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic. libretexts.org This inherent electrophilicity is the basis for its reactivity towards various nucleophiles and reducing agents.

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents. libretexts.orgchemistrysteps.com The reaction of 4-(3-Bromophenyl)oxane-4-carbonitrile with a Grignard reagent (R-MgX) would proceed via nucleophilic addition to form an intermediate imine anion. libretexts.org This intermediate is stable until subsequent aqueous acidic workup, which hydrolyzes the imine to yield a ketone. masterorganicchemistry.com This transformation is a valuable method for carbon-carbon bond formation, attaching a new acyl group to the quaternary carbon of the oxane ring. chemistrysteps.com For instance, reaction with methylmagnesium bromide would yield 4-acetyl-4-(3-bromophenyl)oxane.

The general mechanism involves the Grignard reagent adding to the nitrile, followed by hydrolysis of the resulting magnesium salt of the imine. masterorganicchemistry.com The use of a catalyst, such as zinc chloride (ZnCl₂), can promote the Grignard addition, allowing the reaction to proceed under milder conditions. nih.gov

The nitrile group can be completely reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. libretexts.org The reaction involves the nucleophilic addition of two hydride ions from LiAlH₄ to the nitrile's carbon atom. chemistrysteps.comdoubtnut.com The initial addition forms an imine anion, which is then further reduced to a dianion intermediate. libretexts.org Subsequent quenching with water protonates the dianion to furnish the primary amine. chemistrysteps.com In the case of this compound, this reaction would produce [4-(3-bromophenyl)oxan-4-yl]methanamine, a valuable building block for further derivatization. ucalgary.ca

Alternatively, catalytic hydrogenation (H₂ over a metal catalyst like Palladium on carbon) can also be used to reduce nitriles to primary amines. ucalgary.cacommonorganicchemistry.com

Nitriles can be hydrolyzed to produce carboxylic acids. libretexts.org This process can be catalyzed by either acid or base and typically proceeds through an amide intermediate. chemistrysteps.com

Under acidic conditions (e.g., heating with aqueous HCl or H₂SO₄), the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom for attack by water. chemistrysteps.com Tautomerization of the resulting intermediate leads to an amide, which is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Under basic conditions (e.g., heating with aqueous NaOH), a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. chemguide.co.uk The initially formed imine anion is protonated by water to give a hydroxy imine, which tautomerizes to the amide. libretexts.org Continued hydrolysis of the amide under basic conditions yields the salt of the carboxylic acid (a carboxylate) and ammonia. libretexts.orgchemguide.co.uk A final acidification step is required to obtain the free carboxylic acid. libretexts.org

For this compound, hydrolysis would result in the formation of 4-(3-bromophenyl)oxane-4-carboxylic acid.

Reactivity of the 3-Bromophenyl Substituent

The bromine atom attached to the phenyl ring is a versatile functional group, particularly for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position of the phenyl ring.

Palladium catalysts are exceptionally effective for activating the carbon-bromine bond in aryl bromides for a variety of coupling reactions. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org This reaction could be applied to this compound to synthesize a variety of biaryl derivatives. nih.gov

| Boronic Acid/Ester | Potential Product | Typical Catalyst System | Typical Base/Solvent |

|---|---|---|---|

| Phenylboronic acid | 4-(Biphenyl-3-yl)oxane-4-carbonitrile | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃ or K₃PO₄ / Toluene/H₂O |

| 4-Methoxyphenylboronic acid | 4-(4'-Methoxybiphenyl-3-yl)oxane-4-carbonitrile | Pd₂(dba)₃/XPhos | K₃PO₄ / Dioxane |

| Thiophene-2-boronic acid | 4-(3-(Thiophen-2-yl)phenyl)oxane-4-carbonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ / DMF |

| Pyridine-3-boronic acid | 4-(3-(Pyridin-3-yl)phenyl)oxane-4-carbonitrile | Pd(OAc)₂/RuPhos | K₂CO₃ / Acetonitrile/H₂O |

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orggold-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. organic-chemistry.org The mechanism involves a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org This reaction would allow for the introduction of various alkynyl groups onto the phenyl ring of the target molecule.

| Terminal Alkyne | Potential Product | Typical Catalyst System | Typical Base/Solvent |

|---|---|---|---|

| Phenylacetylene | 4-(3-(Phenylethynyl)phenyl)oxane-4-carbonitrile | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) / THF |

| Trimethylsilylacetylene | 4-(3-((Trimethylsilyl)ethynyl)phenyl)oxane-4-carbonitrile | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) / Toluene |

| 1-Hexyne | 4-(3-(Hex-1-yn-1-yl)phenyl)oxane-4-carbonitrile | Pd(OAc)₂/PPh₃ / CuI | Piperidine / DMF |

| Propargyl alcohol | 4-(3-(3-Hydroxyprop-1-yn-1-yl)phenyl)oxane-4-carbonitrile | PdCl₂(PPh₃)₂ / CuI | Et₃N / Acetonitrile |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org This reaction has become a cornerstone for synthesizing aryl amines. wikipedia.org The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the arylated amine product. libretexts.org A wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, can be coupled with this compound using this method. nih.govwuxiapptec.com

| Amine | Potential Product | Typical Catalyst System | Typical Base/Solvent |

|---|---|---|---|

| Morpholine | 4-(3-Morpholinophenyl)oxane-4-carbonitrile | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene |

| Aniline | 4-(3-(Phenylamino)phenyl)oxane-4-carbonitrile | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Dioxane |

| Benzylamine | 4-(3-(Benzylamino)phenyl)oxane-4-carbonitrile | Pd₂(dba)₃ / BrettPhos | K₃PO₄ / t-BuOH |

| Ammonia (or equivalent) | 4-(3-Aminophenyl)oxane-4-carbonitrile | Pd[P(o-tol)₃]₂ / CyPF-tBu | NaOtBu / Dioxane |

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. wikipedia.org They can facilitate C-C and C-N bond formation with aryl bromides, often exhibiting unique reactivity and tolerance to different functional groups. acs.orgnih.gov

Nickel-catalyzed reductive cross-coupling reactions can join two different electrophiles, such as an aryl bromide and an alkyl bromide, using a stoichiometric reductant like manganese or zinc metal. nih.govacs.org More recently, methods using photoredox catalysis have allowed for these couplings without stoichiometric metal reductants. acs.org Furthermore, nickel catalysis is effective for amination reactions, sometimes proceeding through different mechanistic pathways (e.g., Ni(I)/Ni(III) cycles) compared to palladium, and can be achieved under thermal, photochemical, or electrochemical conditions. acs.orgacs.orgrsc.orgresearchgate.net These methods could be applied to this compound to access a range of derivatives.

| Reaction Type | Coupling Partner | Potential Product | Typical Catalyst System | Typical Conditions |

|---|---|---|---|---|

| C-N Coupling (Amination) | Piperidine | 4-(3-Piperidin-1-ylphenyl)oxane-4-carbonitrile | [Ni(4-tBustb)₃] / Zn | DABCO / DMA, 60 °C |

| C-C Coupling (Biaryl) | Phenyl methyl sulfide | 4-(Biphenyl-3-yl)oxane-4-carbonitrile | Ni(COD)₂ / BINAP | Mg / THF, 80 °C |

| C(sp²)-C(sp³) Coupling | n-Butyl bromide | 4-(3-Butylphenyl)oxane-4-carbonitrile | NiBr₂·diglyme / dtbbpy | Mn / DMF, rt |

| Photoredox Amination | Pyrrolidine | 4-(3-(Pyrrolidin-1-yl)phenyl)oxane-4-carbonitrile | NiCl₂·glyme / Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | MTBD / DMSO, Blue LED |

Reactions with Organometallic Reagents

The reactivity of this compound with organometallic reagents is dictated by the presence of two primary electrophilic sites: the carbon atom of the nitrile group and the carbon atom of the phenyl ring attached to the bromine. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles and strong bases, capable of reacting at either site depending on the specific reagent and reaction conditions. libretexts.orglibretexts.org

The nitrile group is susceptible to nucleophilic attack by organometallic reagents. This reaction typically leads to the formation of an intermediate imine salt, which upon aqueous workup, hydrolyzes to a ketone. This pathway provides a synthetic route to convert the nitrile functionality into a carbonyl group, with the incorporation of the organometallic's R-group.

Alternatively, the bromophenyl moiety can engage in reactions characteristic of aryl halides. With strong organometallic bases like alkyllithiums, a metal-halogen exchange can occur, replacing the bromine atom with the metal (e.g., lithium). This transforms the original molecule into a new organometallic species, which can then act as a nucleophile in subsequent reactions. Grignard reagents can also be formed by reacting the aryl bromide with magnesium metal, inverting the polarity of the carbon atom from electrophilic to nucleophilic. libretexts.org These newly formed organometallic derivatives are valuable intermediates for creating new carbon-carbon bonds.

The table below summarizes the expected outcomes of these reactions.

| Reagent Type | Target Site | Primary Reaction | Product (after hydrolysis) |

| Grignard Reagent (RMgX) | Nitrile Carbon | Nucleophilic Addition | Ketone (Ar-CO-R) |

| Organolithium (RLi) | Nitrile Carbon | Nucleophilic Addition | Ketone (Ar-CO-R) |

| Organolithium (RLi) | Aryl Bromide | Metal-Halogen Exchange | Aryllithium species |

| Magnesium (Mg) | Aryl Bromide | Grignard Formation | Aryl-magnesium bromide |

| Gilman Reagent (R₂CuLi) | Aryl Bromide | Coupling | Alkylated/Arylated arene |

This table represents generalized reactivity patterns for the functional groups present.

Reactivity and Ring Transformations of the Oxane Core

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle. Its reactivity is significantly different from smaller, more strained cyclic ethers like oxetanes or oxiranes. beilstein-journals.org

Nucleophilic Ring-Opening Processes

The oxane ring in this compound is characterized by its high stability. Unlike three- or four-membered cyclic ethers, the six-membered ring has minimal angle strain, with bond angles close to the ideal tetrahedral value of 109.5°. beilstein-journals.org Consequently, the oxane ring is generally resistant to nucleophilic ring-opening reactions under standard conditions.

Ring-opening would necessitate harsh reaction conditions or activation of the ether oxygen by a strong Lewis acid. The coordination of a Lewis acid would make the ring's carbon atoms more electrophilic and susceptible to attack by a nucleophile. However, such processes are not common for unsubstituted or non-activated oxane systems. The stability of the oxane ring contrasts sharply with that of smaller cyclic ethers, as detailed in the comparative table below.

| Cyclic Ether | Ring Size | Approximate Ring Strain (kcal/mol) | Reactivity towards Nucleophiles |

| Oxirane | 3 | ~27 | High |

| Oxetane | 4 | ~25 | Moderate to High |

| Oxane (Tetrahydropyran) | 6 | ~1-2 | Low |

Functionalization at Other Positions of the Oxane Ring

Functionalizing the C-H bonds at other positions of the oxane ring (i.e., C2, C3, C5, C6) without disrupting the core structure is a synthetic challenge. The C4 position is a quaternary carbon, lacking a proton for deprotonation. The positions alpha to the ether oxygen (C2 and C6) could potentially be functionalized via deprotonation with a strong base followed by reaction with an electrophile, or through radical-based reactions such as free-radical halogenation. However, the selectivity of such reactions can be difficult to control, often leading to mixtures of products.

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple functional groups allows for a variety of potential intermolecular and intramolecular reaction pathways.

Intermolecular reactions primarily involve the aryl bromide and nitrile functionalities. The bromophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds at the phenyl ring, allowing for the synthesis of a wide array of derivatives without affecting the oxane-carbonitrile core.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst + Base | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Pd catalyst + Base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst + Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine | Pd catalyst + Base | C-N (Aryl-Amine) |

Intramolecular reactions are less common but could be envisioned under specific circumstances. For example, if the bromine atom is converted into an organometallic species (e.g., via metal-halogen exchange), a subsequent intramolecular cyclization involving the nitrile group could potentially occur, though this would likely require specific geometric constraints and reaction conditions. The original synthesis of the compound itself proceeds via an intramolecular cyclization pathway.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While specific mechanistic studies on this compound are not widely documented in public literature, the mechanisms of its potential reactions can be inferred from studies on analogous systems. The elucidation of these reaction pathways typically involves a combination of kinetic experiments and spectroscopic analysis.

Kinetic studies can provide crucial information about the rate of a reaction and its dependence on the concentration of reactants and catalysts. This data is used to formulate a rate law, which serves as a quantitative foundation for a proposed reaction mechanism. For instance, in a palladium-catalyzed cross-coupling reaction, kinetic analysis can help determine the rate-determining step, such as oxidative addition or reductive elimination.

Spectroscopic methods are invaluable for identifying reactive intermediates and tracking the progress of a reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used in situ to observe the formation and consumption of species over time.

Infrared (IR) spectroscopy is useful for monitoring changes in key functional groups, such as the disappearance of the nitrile stretch (around 2230 cm⁻¹) during its conversion to a ketone.

Computational studies , particularly using Density Functional Theory (DFT), have become a standard tool for investigating reaction mechanisms. chemrxiv.orgresearchgate.net These theoretical calculations can map out the entire energy profile of a reaction, including the structures of transition states and intermediates, providing insights that are often difficult to obtain experimentally. chemrxiv.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4 3 Bromophenyl Oxane 4 Carbonitrile

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

As of the latest available data, specific experimental High-Resolution Mass Spectrometry (HRMS) data for 4-(3-Bromophenyl)oxane-4-carbonitrile has not been reported in publicly accessible scientific literature or databases. Therefore, a detailed analysis of its exact mass and elemental composition from experimental HRMS is not available at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy:

Proton (¹H) NMR data provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. While a peer-reviewed experimental spectrum is not widely available, characterization data from commercial suppliers provides the following ¹H NMR spectral information, acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.

The reported chemical shifts (δ) and their assignments are as follows:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Proposed Assignment |

| 7.65 | t | 1.9 | 1H | Aromatic CH |

| 7.52–7.33 | m | 3H | Aromatic CH | |

| 4.16–3.92 | m | 4H | Oxane ring -OCH₂- | |

| 2.24–1.98 | m | 4H | Oxane ring -CH₂- |

¹³C and 2D NMR Spectroscopy:

Despite extensive searches of scientific databases and literature, experimental ¹³C NMR and 2D NMR (such as COSY, HSQC, HMBC) data for this compound are not publicly available. This information would be invaluable for the unambiguous assignment of all carbon and proton signals and for confirming the connectivity of the molecular structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

There is currently no publicly available experimental Infrared (IR) or Raman spectroscopy data for this compound. Such data would be instrumental in identifying characteristic vibrational modes, such as the C≡N stretch of the nitrile group, C-Br stretching, C-O-C stretching of the oxane ring, and various vibrations of the aromatic ring.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been determined or is not publicly available. The determination of its crystal structure would provide unequivocal proof of its molecular conformation and packing in the solid state.

Chiroptical Spectroscopy (if chiral analogues are considered)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a chiroptical response.

There is no information available in the scientific literature regarding the synthesis or chiroptical analysis of chiral analogues of this compound.

Theoretical and Computational Chemistry Investigations of 4 3 Bromophenyl Oxane 4 Carbonitrile

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. For 4-(3-bromophenyl)oxane-4-carbonitrile, the structure combines a flexible saturated oxane (tetrahydropyran) ring with a rigid, substituted aromatic system. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the molecule's most stable three-dimensional geometry by finding the minimum energy arrangement of its atoms. mdpi.comresearchgate.net

This analysis reveals key details about bond lengths, bond angles, and dihedral angles. The presence of the electronegative bromine atom and the cyano (-C≡N) group significantly influences the electronic distribution of the phenyl ring. Both groups act as electron-withdrawing entities, which can be quantified through techniques like Natural Bond Orbital (NBO) analysis. nih.govnih.gov NBO calculations can reveal the partial charges on each atom, showing regions of electron deficiency and richness, which are critical for predicting sites of nucleophilic or electrophilic attack. The oxygen atom in the oxane ring, with its lone pairs of electrons, introduces a region of high electron density and influences the ring's geometry and interactions.

Below is a table of representative, theoretically-derived bond lengths for the key structural motifs within the molecule, based on values from analogous computed structures.

| Bond | Typical Calculated Bond Length (Å) | Description |

|---|---|---|

| C-Br | 1.91 | Bond between the phenyl ring and the bromine atom. |

| C≡N | 1.16 | Triple bond of the nitrile functional group. |

| C-CN | 1.47 | Single bond connecting the nitrile group to the oxane ring. |

| C-O (oxane) | 1.43 | Carbon-oxygen single bonds within the oxane ring. |

| C-C (aromatic) | 1.40 | Average carbon-carbon bond length in the phenyl ring. |

Conformational Analysis and Energy Landscapes

The flexibility of the oxane ring means that this compound can exist in several different spatial arrangements, or conformations. The study of these conformations and their relative energies is crucial for understanding the molecule's behavior. A potential energy surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. longdom.orgwikipedia.org Minima on this surface correspond to stable or metastable conformers, while saddle points represent the transition states between them. libretexts.orglibretexts.org

For the oxane ring, the lowest energy conformation is typically a "chair" form, which minimizes both angular strain and torsional strain from eclipsing hydrogen atoms. nih.govresearchgate.net However, higher-energy "boat" and "twist-boat" conformations also exist on the PES and are typically part of the pathway for interconversion between different chair forms.

The primary conformational question for this molecule relates to the substitution at the C4 position of the oxane ring. In a chair conformation, the two substituents—the 3-bromophenyl group and the nitrile group—are attached to the same carbon. The bulky 3-bromophenyl group can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the side of the ring). Computational energy calculations can determine which conformer is more stable. nih.govrsc.org Generally, bulky substituents are more stable in the equatorial position to avoid steric clashes known as 1,3-diaxial interactions.

| Conformer | Description | Predicted Relative Energy (kJ/mol) | Predicted Population (at 298 K) |

|---|---|---|---|

| Chair (Equatorial) | The 3-bromophenyl group is in the equatorial position. This is the predicted global minimum. | 0.0 | >99% |

| Chair (Axial) | The 3-bromophenyl group is in the axial position, leading to steric strain. | ~15-20 | <1% |

| Twist-Boat | A higher-energy, flexible conformer that acts as an intermediate in chair-chair interconversion. | ~25-30 | <0.1% |

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to validate experimentally obtained data or aid in structural elucidation. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. nih.govresearchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding of each nucleus. nih.govacs.org These theoretical shielding values can be converted into chemical shifts (δ), which correlate directly with the peak positions in an experimental NMR spectrum. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. github.io

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule. diva-portal.orgarxiv.org These frequencies correspond to the stretching, bending, and other motions of the chemical bonds. The resulting computed spectrum, showing frequency versus intensity, can be compared with an experimental IR spectrum. This allows for the assignment of specific absorption bands to particular functional groups, such as the characteristic sharp peak for a nitrile (C≡N) stretch or vibrations associated with the C-Br and C-O bonds. mdpi.comnih.gov

Below are tables of hypothetical predicted spectroscopic data for this compound.

| Nucleus | Atom Description | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | Quaternary Carbon (C4 of oxane) | ~40-45 |

| ¹³C | Nitrile Carbon (-CN) | ~120-125 |

| ¹³C | Aromatic Carbon attached to Br | ~122-124 |

| ¹³C | Oxane Carbons adjacent to Oxygen (-CH₂-O) | ~65-70 |

| ¹H | Aromatic Protons (-C₆H₄) | ~7.2-7.8 |

| ¹H | Oxane Protons (-CH₂-) | ~1.8-4.0 |

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -C≡N | Nitrile Stretch | ~2230-2250 |

| C-O-C | Asymmetric Stretch | ~1080-1120 |

| C-H (Aromatic) | Stretch | ~3050-3100 |

| C-H (Aliphatic) | Stretch | ~2850-2980 |

| C-Br | Stretch | ~550-650 |

Reaction Mechanism Elucidation via Computational Pathways

Understanding how a molecule is formed is a central theme in chemistry. Computational methods can be used to explore the detailed step-by-step mechanism of a chemical reaction. nih.gov The synthesis of this compound typically proceeds via the reaction of 2-(3-bromophenyl)acetonitrile with 1-bromo-2-(2-bromoethoxy)ethane. libretexts.org This process involves a deprotonation followed by two sequential bimolecular nucleophilic substitution (S_N2) reactions, the second of which is an intramolecular cyclization.

| Step | Description | Key Computational Finding |

|---|---|---|

| 1 | Deprotonation of 2-(3-bromophenyl)acetonitrile by a base to form a carbanion. | Calculation of the pKa to confirm the acidity of the α-proton. |

| 2 | Intermolecular S_N2 attack of the carbanion on 1-bromo-2-(2-bromoethoxy)ethane. | Location of the S_N2 transition state and calculation of the activation energy. |

| 3 | Intramolecular S_N2 cyclization to form the oxane ring. | Calculation of the activation barrier for the ring-closing step, confirming its kinetic feasibility. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. ijpsr.comnih.gov These methods are fundamental in modern drug discovery and materials science. nih.govekb.eg The process involves generating a set of numerical parameters, known as molecular descriptors, that encode different structural features of the molecules. mdpi.com

For a series of derivatives of this compound, a QSRR model could be developed to predict a property of interest, such as cytotoxicity against a cancer cell line, which has been observed for related compounds. nih.gov To build such a model, a medicinal chemist would first synthesize a library of analogues, for example, by varying the substituent on the phenyl ring. The biological activity of each compound would be measured experimentally. Computationally, a wide range of descriptors for each molecule would be calculated. Finally, statistical methods or machine learning algorithms are used to build a mathematical equation that links the descriptors to the observed activity. mdpi.com A robust QSRR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic composition and size of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and branching of the molecular skeleton. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient) | Lipophilicity, which affects membrane permeability. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Electronic properties like polarity and frontier orbital energies. |

Advanced Synthetic Utility and Research Applications of 4 3 Bromophenyl Oxane 4 Carbonitrile

Utilization as a Synthetic Intermediate for Architecturally Complex Molecules

The strategic placement of the 3-bromophenyl group on the oxane scaffold makes 4-(3-bromophenyl)oxane-4-carbonitrile an important precursor for the synthesis of more elaborate and architecturally complex molecules, particularly those with potential biological activity. Research into related pyran-based scaffolds has shown that the 3-bromophenyl moiety is a key feature in derivatives exhibiting potent antiproliferative and antitubulin activities. nih.gov

In a notable study, a library of pyrano[3,2-c]pyridones was synthesized using a multi-component reaction involving various aromatic aldehydes, malononitrile, and a pyridone precursor. nih.gov The resulting compounds were evaluated for their biological effects, and a clear structure-activity relationship emerged: analogues possessing a 3-bromo substituent on the C4-aromatic ring consistently demonstrated the highest potency. nih.gov While the core of these molecules is a pyranopyridone rather than a simple oxane, the principle highlights the synthetic value of the 4-(3-bromophenyl)-pyranoid motif. This motif serves as a crucial intermediate that can be elaborated into larger, fused heterocyclic systems with significant structural complexity.

Table 1: Examples of Architecturally Complex Molecules Derived from a 4-(3-Bromophenyl)-pyranoid Precursor

| Compound Name | Molecular Formula | Key Structural Features | Research Finding |

|---|---|---|---|

| 2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | C₁₇H₁₄BrN₃O₂ | Fused tricyclic system, 3-bromophenyl group | Showed high antiproliferative activity in cell-based assays. nih.gov |

The aryl bromide functionality is readily available for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the straightforward introduction of new aryl, alkyl, alkynyl, or amino substituents at the bromine-bearing position, enabling the construction of intricate molecular frameworks from the relatively simple oxane precursor.

Building Block in the Development of New Organic Materials

The bifunctional nature of this compound provides significant potential for its use as a monomer or building block in the synthesis of novel organic materials and polymers. The aryl bromide serves as a classical reactive site for polymerization reactions that proceed via carbon-carbon bond formation.

For instance, through palladium-catalyzed reactions like Suzuki or Sonogashira coupling, the compound can be linked to di-boronic acids or di-alkynes to form conjugated polymers. nih.gov The oxane ring acts as a bulky, non-planar spacer unit, which can influence the final properties of the material by disrupting polymer chain packing and potentially enhancing solubility or modifying photophysical characteristics. The nitrile group, with its large dipole moment, can be incorporated to increase the dielectric constant of a material or to serve as a site for post-polymerization modification.

Table 2: Potential Polymer Structures Incorporating the this compound Moiety

| Polymerization Reaction | Co-monomer Type | Resulting Polymer Feature | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl-diboronic acid | Poly-phenylene backbone with pendant oxane-carbonitrile units | Organic electronics, porous polymers |

| Sonogashira Coupling | Di-alkyne | Phenyl-alkynyl conjugated system with oxane spacers | Functional polymers, molecular wires |

The rigid, three-dimensional structure of the oxane ring contrasts with the planar, aromatic systems often used in organic materials, offering a route to materials with unique topographical and conformational properties. This makes the compound an attractive building block for creating polymers with tailored processability and solid-state morphology. soton.ac.uk

Precursor for Diversification and Library Synthesis

Chemical library synthesis is a cornerstone of modern drug discovery and materials science, enabling the rapid generation and screening of thousands of related compounds. This compound is an ideal scaffold for such endeavors due to its two orthogonal points for chemical diversification.

Modification at the Aryl Bromide: The C-Br bond is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including various aryl, heteroaryl, alkyl, and vinyl groups, enabling systematic exploration of the chemical space around this position. mdpi.com

Transformation of the Nitrile Group: The nitrile functionality is a valuable synthetic precursor that can be converted into several other important chemical groups. For example, it can be reduced to a primary amine, hydrolyzed to a carboxylic acid or amide, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles or triazoles.

This dual reactivity allows for the creation of a large matrix of compounds from a single core structure. For example, a parallel synthesis approach could involve reacting the parent scaffold with 100 different boronic acids via Suzuki coupling, followed by reacting each of the 100 products with 10 different reagents that transform the nitrile group, thereby generating a library of 1,000 distinct molecules. Such libraries are invaluable for screening for biological activity or desired material properties. mdpi.comnih.gov

Table 3: Potential Diversification Reactions for Library Synthesis

| Reaction Site | Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Boronic Acids/Esters | Aryl, Heteroaryl |

| Aryl Bromide | Sonogashira Coupling | Terminal Alkynes | Alkynyl |

| Aryl Bromide | Buchwald-Hartwig | Amines | Arylamine |

| Nitrile | Reduction | LiAlH₄, H₂/Raney Ni | Aminomethyl |

| Nitrile | Hydrolysis (Acid/Base) | H₃O⁺ or OH⁻ | Carboxylic Acid, Carboxamide |

Methodological Development in Organic Synthesis

New reaction development often requires the use of challenging or structurally unique substrates to test the robustness and scope of a new catalyst or methodology. This compound possesses several features that make it a valuable model compound for such studies.

The carbon atom at the 4-position of the oxane ring is a quaternary, sp³-hybridized center, which introduces significant steric bulk around the adjacent phenyl ring. This steric hindrance can present a challenge for cross-coupling reactions, making the compound an excellent substrate to test the efficacy of new, highly active palladium catalysts or ligands designed to promote reactions at hindered sites. nih.gov

Furthermore, the presence of both the oxane's ether oxygen and the nitrile's nitrogen atom provides potential coordinating sites that could interact with a metal catalyst. Such interactions can influence the catalyst's reactivity and selectivity in unpredictable ways. Mechanistic studies using this compound could therefore provide valuable insights into the role of substrate-catalyst interactions in complex chemical transformations. nih.gov By comparing its reactivity to simpler substrates like 4-bromobenzonitrile (B114466) or 1-bromo-3-ethylbenzene, chemists can dissect the electronic and steric effects of the 4-cyano-4-oxane substituent on the reactivity of the C-Br bond.

Q & A

Q. What advanced purity assessment methods surpass standard LC-MS?

- Methodological Answer : Use hyphenated techniques like LC-SPE-NMR for trace impurity identification or differential scanning calorimetry (DSC) to detect polymorphic forms. For air-sensitive intermediates, glovebox-coupled MALDI-TOF ensures sample integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.